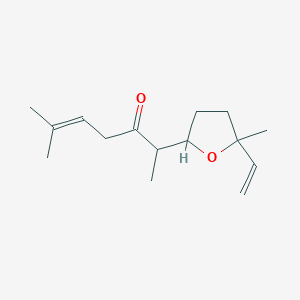
Davanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Davanone belongs to the class of organic compounds known as tetrahydrofurans. These are heterocyclic compounds containing a saturated, aliphatic, five-membered ring where a carbon is replaced by an oxygen. Davanone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, davanone is primarily located in the membrane (predicted from logP).
Wissenschaftliche Forschungsanwendungen
Anticancer Potential : Davanone has been explored for its anticancer potential, particularly against ovarian and acute myeloid leukemia cancer cells. Studies have found that it can induce programmed cell death, caspase-dependent apoptosis, loss of mitochondrial membrane potential, and inhibition of cell migration and invasion. Additionally, it targets the PI3K/AKT/MAPK signaling pathway, which is crucial in cancer development and progression (Cai, Zhong, & Tian, 2020) (Xiao, Deng, & Wang, 2020).
Arthropod Deterrent : Another study highlighted the potential of davanone as an arthropod deterrent. This property is significant for controlling disease vectors and could have implications in pest management (Bhagavathy, Velazquez Nieves, Webb, & Chauhan, 2015).
Antifungal Activity : Davanone has demonstrated antifungal properties. Various derivatives of davanone were found to inhibit the growth of certain fungi, suggesting its potential application in treating fungal infections (Vajs et al., 2004).
Insecticidal Properties : Research has also explored the insecticidal properties of davanone. It has been shown to possess toxicity and repellency against Tribolium castaneum, a pest species, indicating its potential use in pest control applications (Hu, Wang, Dai, & Zhu, 2019).
Synthesis and Chemical Studies : Various studies have been conducted on the synthesis of davanone, indicating a scientific interest in its structural and chemical properties. These include biomimetic synthesis, non-stereospecific synthesis, and total synthesis, contributing to the understanding of its chemical composition and potential applications (Morrison et al., 2009) (Birch, Corrie, & Subba, 1970).
Pharmacological Properties : Davanone has been investigated for its anti-inflammatory properties. For example, it was found to inhibit pro-inflammatory cytokines in primary macrophage cells, suggesting its potential use in treating inflammatory conditions (Singh et al., 2021).
Eigenschaften
CAS-Nummer |
30810-99-2 |
|---|---|
Molekularformel |
C15H24O2 |
Molekulargewicht |
236.35 g/mol |
IUPAC-Name |
2-(5-ethenyl-5-methyloxolan-2-yl)-6-methylhept-5-en-3-one |
InChI |
InChI=1S/C15H24O2/c1-6-15(5)10-9-14(17-15)12(4)13(16)8-7-11(2)3/h6-7,12,14H,1,8-10H2,2-5H3 |
InChI-Schlüssel |
FJKKZNIYYVEYOL-UHFFFAOYSA-N |
SMILES |
CC(C1CCC(O1)(C)C=C)C(=O)CC=C(C)C |
Kanonische SMILES |
CC(C1CCC(O1)(C)C=C)C(=O)CC=C(C)C |
Synonyme |
davanone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




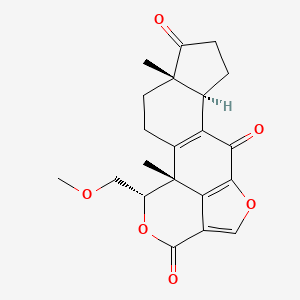

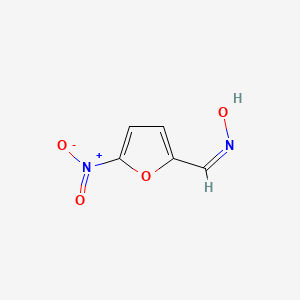

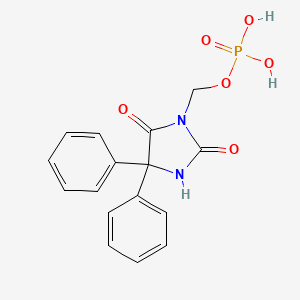
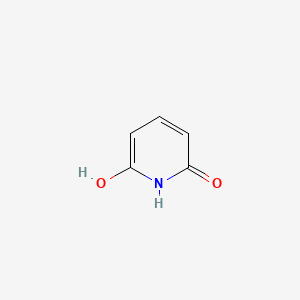
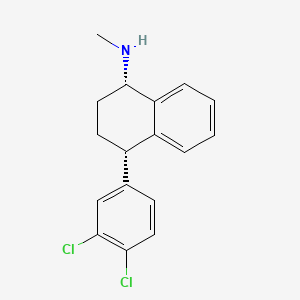
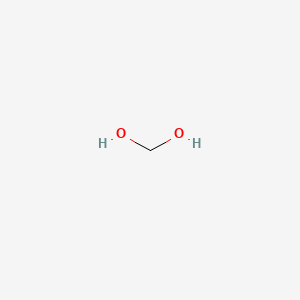

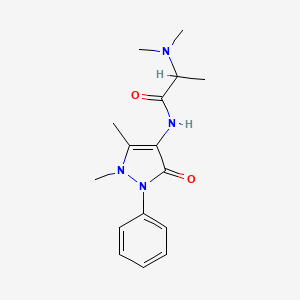
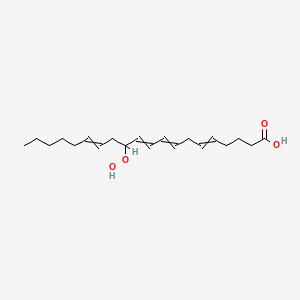
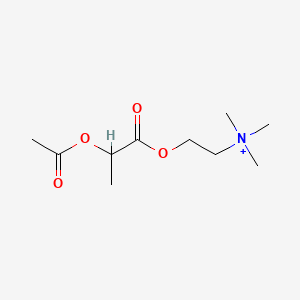
![2-Butyl-6-hydroxy-3-[2'-(1H-tetrazol-5-YL)-biphenyl-4-ylmethyl]-3H-quinazolin-4-one](/img/structure/B1200047.png)